ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a fused cyclopenta[b]thiophene core. The molecule is substituted at position 2 with a benzamido group modified by a 3-(azepan-1-ylsulfonyl) and 4-chloro substituent, while position 3 contains an ethyl ester. The azepane (7-membered cyclic amine) sulfonyl group introduces strong electron-withdrawing and hydrogen-bonding capabilities, and the 4-chloro substituent further enhances electronic asymmetry.
Properties
IUPAC Name |
ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O5S2/c1-2-31-23(28)20-16-8-7-9-18(16)32-22(20)25-21(27)15-10-11-17(24)19(14-15)33(29,30)26-12-5-3-4-6-13-26/h10-11,14H,2-9,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRTBQWNCSXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Introduction of the Azepane Group: The azepane group is introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a sulfonyl chloride.
Formation of the Benzamido Group: The benzamido group is formed by reacting the intermediate with 4-chlorobenzoic acid or its derivatives.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamido derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study biological pathways involving thiophene derivatives.
Material Science: Investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core cyclopenta[b]thiophene framework with derivatives such as ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () and ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (). Key differences lie in the substituents at the benzamido position, which critically influence physicochemical and spectroscopic properties.
Structural and Physicochemical Properties
- Hydrogen Bonding : The sulfonamide group introduces additional hydrogen-bonding sites, which may improve target binding specificity compared to thiourea or benzoyl derivatives .
Spectroscopic Differentiation
- NMR Analysis : In analogs like compounds 1 and 7 (), substituent changes in regions A (positions 39–44) and B (positions 29–36) caused distinct chemical shift perturbations (Δδ = 0.3–1.2 ppm). For the target compound, the azepane sulfonyl group is expected to deshield nearby protons (e.g., cyclopenta[b]thiophene H-4 and H-5) due to its electron-withdrawing nature, while the 4-chloro substituent would further alter aromatic proton environments .
Crystallographic and Packing Behavior
Research Implications
- Drug Design : The sulfonamide group enhances hydrogen-bonding interactions with biological targets, making the compound a candidate for protease or kinase inhibition.
- Lumping Strategy Limitations : Despite structural similarities to phenyl-substituted analogs (), the target compound’s unique substituents preclude lumping due to divergent electronic and steric profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a cyclopenta[b]thiophene core with 3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid derivatives using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) .
- Sulfonylation : Introducing the azepane-sulfonyl group via nucleophilic substitution under basic conditions (e.g., triethylamine) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–60°C) and solvent polarity to improve yields. Purification via column chromatography with gradients of ethyl acetate/hexane .
Q. How is this compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns and functional groups. For example, the cyclopentane CH protons resonate at δ 2.25–2.80 ppm, while aromatic protons from the 4-chlorobenzamido group appear at δ 7.35–8.00 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX or ORTEP-III for refinement .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to irritant properties .
- Ventilation : Work in a fume hood to minimize inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and torsion angles. For example, SHELXL refines hydrogen-bonding networks (e.g., N–H···O interactions) critical for stability .
- Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries). Discrepancies in dihedral angles >5° may indicate conformational flexibility or crystal-packing effects .
Q. What strategies address contradictions in biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing azepane with piperidine) and test against target enzymes (e.g., influenza polymerase) .
- Assay Replication : Conduct dose-response curves in triplicate under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Meta-Analysis : Compare data across studies using databases like PubChem to identify outliers or assay-specific artifacts .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the ester group, requiring buffered solutions for in vitro assays .
- Storage Recommendations : Lyophilize the compound for long-term storage if degradation is observed in solution .
Q. What computational methods predict the compound’s pharmacokinetic properties and target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., viral polymerases). Focus on hydrogen bonds between the sulfonyl group and active-site residues .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For this compound, high logP (>3) may necessitate formulation adjustments for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
